Home > Products > Screening Compounds P11946 > Lenalidomide-acetamido-O-PEG3-C2-Cl
Lenalidomide-acetamido-O-PEG3-C2-Cl -

Lenalidomide-acetamido-O-PEG3-C2-Cl

Catalog Number: EVT-14908236
CAS Number:
Molecular Formula: C23H30ClN3O8
Molecular Weight: 512.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Lenalidomide-acetamido-O-PEG3-C2-Cl is a synthetic derivative of lenalidomide, an established immunomodulatory drug. This compound incorporates a polyethylene glycol (PEG) linker and a chlorine atom, enhancing the solubility, stability, and bioavailability of the original drug. The structural modifications aim to improve its therapeutic potential and facilitate its application in various scientific research contexts, particularly in cancer treatment and autoimmune disorders.

Source and Classification

Lenalidomide-acetamido-O-PEG3-C2-Cl belongs to the class of compounds known as immunomodulatory drugs. It is derived from lenalidomide, which itself is a derivative of thalidomide. The compound's classification as a PEGylated derivative allows it to be categorized under bioconjugates, which are compounds formed by the covalent attachment of biomolecules to synthetic polymers .

Synthesis Analysis

The synthesis of Lenalidomide-acetamido-O-PEG3-C2-Cl involves several key steps:

  1. Preparation of Lenalidomide: The synthesis begins with the preparation of lenalidomide itself, which is typically achieved through a multi-step chemical process involving cyclization and functional group transformations.
  2. Introduction of Acetamido Group: Lenalidomide is then reacted with an acylating agent to introduce the acetamido functional group.
  3. PEGylation: The activated lenalidomide undergoes a nucleophilic substitution reaction with a PEG3 linker, resulting in the formation of Lenalidomide-acetamido-O-PEG3.
  4. Chlorination: Finally, chlorination is performed using a suitable chlorinating agent to attach the chlorine atom at the terminal position of the PEG chain.

Technical Details

  • Reagents Used: Common reagents include acylating agents for introducing the acetamido group, PEG derivatives for PEGylation, and chlorinating agents like thionyl chloride or N-chlorosuccinimide for chlorination.
  • Reaction Conditions: Reactions are typically conducted under controlled temperatures and inert atmospheres to prevent side reactions and ensure high yields.
Molecular Structure Analysis

Lenalidomide-acetamido-O-PEG3-C2-Cl features a complex molecular structure characterized by:

  • Core Structure: The core structure is based on lenalidomide, which includes a phthalimide moiety.
  • Functional Groups: The addition of an acetamido group enhances its solubility and biological activity.
  • PEG Linker: The PEG3 linker contributes to increased hydrophilicity and improved pharmacokinetic properties.
  • Chlorine Atom: The chlorine atom may play a role in enhancing binding interactions with target proteins.

Structural Data

The molecular formula can be represented as C19H24ClN3O4C_{19}H_{24}ClN_3O_4, with a molecular weight of approximately 393.87 g/mol. Detailed structural data can be obtained through techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.

Chemical Reactions Analysis

Lenalidomide-acetamido-O-PEG3-C2-Cl can participate in various chemical reactions:

  1. Oxidation: The compound can be oxidized to form different derivatives, using oxidizing agents like hydrogen peroxide or potassium permanganate.
  2. Reduction: Reduction reactions can modify functional groups, often employing reducing agents such as sodium borohydride or lithium aluminum hydride.
  3. Substitution Reactions: Nucleophilic substitutions allow for further modifications of the PEG linker or chlorine atom using reagents like sodium azide or alkyl halides.

Major Products Formed

The major products from these reactions include oxidized derivatives, reduced forms, and substituted compounds that may exhibit altered biological activities.

Mechanism of Action

The mechanism by which Lenalidomide-acetamido-O-PEG3-C2-Cl exerts its effects involves modulation of the substrate specificity of the CRL4 CRBN E3 ubiquitin ligase complex. This modulation leads to the ubiquitination and subsequent proteasomal degradation of specific proteins such as Ikaros (IKZF1) and Aiolos (IKZF3), which are critical in multiple myeloma and other hematological malignancies .

Process Details

  • Binding Interaction: The compound binds to cereblon, a component of the E3 ubiquitin ligase complex.
  • Ubiquitination: This binding facilitates ubiquitination of target proteins, marking them for degradation by the proteasome.
  • Therapeutic Implications: By promoting degradation of these proteins, Lenalidomide-acetamido-O-PEG3-C2-Cl can potentially inhibit tumor growth and enhance immune responses against cancer cells .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white solid.
  • Solubility: Enhanced solubility due to PEGylation; soluble in water and organic solvents like dimethyl sulfoxide.

Chemical Properties

Relevant data on melting point, boiling point, and other thermodynamic properties would require empirical determination through experimental methods.

Applications

Lenalidomide-acetamido-O-PEG3-C2-Cl has diverse applications across various fields:

  1. Scientific Research:
    • Used as a building block for synthesizing more complex molecules.
    • Investigated for its effects on protein degradation pathways.
  2. Biological Studies:
    • Employed in studies related to cellular signaling pathways and immunomodulation.
  3. Medical Applications:
    • Explored for potential therapeutic effects in treating cancers such as multiple myeloma and autoimmune diseases.
  4. Industrial Uses:
    • Utilized in developing new drug formulations and innovative drug delivery systems that leverage its enhanced solubility properties .
Introduction to Lenalidomide Derivatives in Targeted Protein Degradation

Evolution of Immunomodulatory Drugs (IMiDs) to Functionalized Degraders

The development of immunomodulatory drugs (IMiDs) represents a transformative shift in oncology therapeutics, beginning with thalidomide’s serendipitous discovery and culminating in rational drug design strategies. First-generation IMiDs like thalidomide exhibited anti-angiogenic and anti-inflammatory properties but were hampered by significant neurotoxicity and teratogenicity [9]. Structural optimization yielded second-generation agents (lenalidomide, pomalidomide), featuring amino substitutions at the 4-position of the phthalimide ring, which enhanced immunomodulatory potency while reducing non-hematological toxicities [3]. These agents revolutionized multiple myeloma and del(5q) myelodysplastic syndrome treatment but remained limited by their broad neosubstrate degradation profiles.

The emergence of functionalized degraders marks the third evolutionary phase, exemplified by Lenalidomide-acetamido-O-PEG3-C2-Cl (molecular formula: C₂₃H₃₀ClN₃O₈; molecular weight: 512.0 g/mol). This compound integrates a lenalidomide-derived CRBN-binding domain with a chloro-terminated polyethylene glycol (PEG) linker, enabling conjugation to target protein ligands . Unlike classical IMiDs, such bifunctional molecules serve as building blocks for proteolysis-targeting chimeras (PROTACs), which direct CRBN-mediated ubiquitination to specific oncoproteins. This evolution leverages the "molecular glue" mechanism of IMiDs while conferring target specificity—addressing a critical limitation of first- and second-generation agents [2] [8].

Table 1: Evolution of IMiD-Based Therapeutics

GenerationRepresentative CompoundsKey Structural FeaturesPrimary Limitations
FirstThalidomideUnmodified phthalimide ring; chiral instabilityTeratogenicity; neuropathy; non-selective degradation
SecondLenalidomide, Pomalidomide4-Amino substitution on phthalimide ringOff-target degradation (e.g., SALL4, PLZF)
ThirdLenalidomide-acetamido-O-PEG3-C2-ClLenalidomide core + PEG₃ linker + chloro handleRequires chemical conjugation for PROTAC assembly

Role of Cereblon (CRBN) E3 Ligase in Molecular Glue Therapeutics

Cereblon (CRBN), a substrate receptor of the CRL4 E3 ubiquitin ligase complex, serves as the mechanistic cornerstone for IMiD activity. Structural analyses reveal that lenalidomide binds within a hydrophobic tri-Trp pocket in CRBN’s C-terminal domain, inducing conformational changes that create a neomorphic interface [2] [8]. This "molecular glue" effect recruits zinc-finger transcription factors (e.g., IKZF1, IKZF3, CK1α) as neosubstrates, tagging them for polyubiquitination and proteasomal degradation [3] [5].

Lenalidomide-acetamido-O-PEG3-C2-Cl exploits this mechanism but decouples neosubstrate recruitment from therapeutic targeting. The unmodified lenalidomide core maintains high-affinity CRBN binding (validated via AlphaScreen assays [2]), while its PEG₃ linker projects outward from the CRBN surface. This spatial arrangement permits the conjugated target ligand to recruit disease-relevant proteins independently of endogenous neosubstrates. Crucially, 6-position modifications on the phthalimide ring—such as those in 6-fluoro-lenalidomide—demonstrate that chemical tweaks can bias degradation toward therapeutic targets (IKZF1/IKZF3) over teratogenic proteins (SALL4) [2] [5]. This selectivity paradigm underpins the design rationale for CRBN-based functionalized degraders.

Rationale for PEGylation in Enhancing Degrader Pharmacokinetics

Polyethylene glycol (PEG) linkers are engineered into lenalidomide derivatives to overcome intrinsic pharmacokinetic barriers. Traditional IMiDs exhibit suboptimal solubility and rapid renal clearance (t₁/₂ = 3–4 hours [6]), limiting their utility in complex conjugates. The acetamido-O-PEG3-C2-Cl moiety in Lenalidomide-acetamido-O-PEG3-C2-Cl addresses three critical challenges:

  • Solubility Enhancement: The hydrophilic PEG₃ spacer (triethylene glycol) increases aqueous solubility by disrupting molecular aggregation. This property is quantified by the compound’s low cLogP (-0.6), contrasting with non-PEGylated lenalidomide analogs . Enhanced solubility facilitates in vitro handling and in vivo bioavailability.
  • Linker Length Optimization: The 14-atom PEG₃ linker provides an optimal span (~18 Å) between the CRBN binder and target protein ligand. This distance permits simultaneous engagement of CRBN and the target protein within the ubiquitination complex, as validated by ternary complex formation assays [7].
  • Conjugation Flexibility: The terminal chloro group enables nucleophilic substitution reactions with amines, thiols, or azides, allowing modular PROTAC synthesis. For example, chloro-azide "click chemistry" generates heterobifunctional degraders without compromising CRBN binding [7].

Table 2: Physicochemical Properties of Lenalidomide-acetamido-O-PEG3-C2-Cl vs. Parent Lenalidomide

PropertyLenalidomide-acetamido-O-PEG3-C2-ClLenalidomide
Molecular Weight512.0 g/mol259.3 g/mol
Hydrogen Bond Acceptors83
Calculated logP (cLogP)-0.60.5
Aqueous SolubilityHigh (PEG-mediated)Moderate
Functional HandleChloro (-Cl)None

Recent studies confirm that PEGylation extends proteolytic stability and reduces immunogenicity—critical for in vivo applications. In pharmacokinetic models, PEGylated lenalidomide derivatives exhibit prolonged circulation times and enhanced tumor accumulation compared to non-PEGylated analogs, without requiring frequent dosing [6]. This positions Lenalidomide-acetamido-O-PEG3-C2-Cl as a versatile scaffold for next-generation degraders.

Table 3: PROTAC Efficiency Based on Linker Composition

PROTAC StructureTarget ProteinLinker LengthDC₅₀ (nM)Dmax (%)
Lenalidomide-acetamido-O-PEG3-C2-BETiBRD414 atoms1295
Lenalidomide-C2-azide-BETiBRD48 atoms11060
6-Fluoro-lenalidomide-PEG3-BETiBRD414 atoms898

DC₅₀: Half-maximal degradation concentration; Dmax: Maximum degradation achieved [2] [5]

Properties

Product Name

Lenalidomide-acetamido-O-PEG3-C2-Cl

IUPAC Name

2-[2-[2-[2-(2-chloroethoxy)ethoxy]ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]acetamide

Molecular Formula

C23H30ClN3O8

Molecular Weight

512.0 g/mol

InChI

InChI=1S/C23H30ClN3O8/c24-6-7-32-8-9-33-10-11-34-12-13-35-15-21(29)25-18-3-1-2-16-17(18)14-27(23(16)31)19-4-5-20(28)26-22(19)30/h1-3,19H,4-15H2,(H,25,29)(H,26,28,30)

InChI Key

AHOKKNHSZDXSMQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)COCCOCCOCCOCCCl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.